3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide
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Overview
Description
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide is a synthetic organic compound with the molecular formula C12H12ClN3O3 It is characterized by the presence of a chloromethyl group attached to an oxadiazole ring, which is further connected to a methoxy-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the oxadiazole ring. Subsequent chloromethylation can be achieved using chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The oxadiazole ring may also interact with biological receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide
- 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
- 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Uniqueness
Compared to similar compounds, 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide is unique due to the presence of the methoxy group on the benzamide moiety. This structural feature can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy in certain applications .
Properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-14-12(17)7-3-4-9(18-2)8(5-7)11-15-10(6-13)19-16-11/h3-5H,6H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCNSTWJLSWFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155905 |
Source
|
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119449-65-8 |
Source
|
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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